Target Isoform Selectivity: HDAC8-Selective Degradation Versus HDAC6 Degraders
SZUH280 selectively degrades HDAC8 without affecting HDAC6, HDAC1, or HDAC3 protein levels in cellular assays [1]. In contrast, alternative PROTACs derived from dual HDAC6/8 inhibitors (e.g., compound ZQ-23, which utilizes an HDAC6/8 dual inhibitor warhead) or those directly targeting HDAC6 (e.g., HDAC6 degrader 9c with DC50 = 34 nM ) produce distinct degradation profiles. The warhead of SZUH280 (PCI-34051-derived) exhibits >200-fold selectivity for HDAC8 over HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10 at the inhibitor level (HDAC8 Ki = 10 nM) [2], which translates to HDAC8-restricted degradation in the PROTAC format [1].
| Evidence Dimension | Target degradation selectivity profile |
|---|---|
| Target Compound Data | Selective HDAC8 degradation; no degradation of HDAC1, HDAC3, HDAC6 detected |
| Comparator Or Baseline | HDAC6 degrader 9c: HDAC6-selective degradation (DC50 = 34 nM); ZQ-23: HDAC8 DC50 = 147 nM, no HDAC1/3 degradation |
| Quantified Difference | SZUH280 warhead exhibits >200-fold HDAC8 selectivity over HDAC1/2/3/6/10; HDAC6 degrader 9c targets HDAC6 (DC50 = 34 nM) rather than HDAC8 |
| Conditions | Western blot analysis in A549 and Jurkat cancer cell lines; recombinant HDAC isoform inhibition assays |
Why This Matters
Isoform selectivity determines experimental interpretation—HDAC6 degradation affects α-tubulin acetylation and aggresome pathways, whereas HDAC8 degradation impacts SMC3 acetylation and cohesin function; procurement must align with the specific biological hypothesis.
- [1] Huang J, et al. Structure-Based Discovery of Selective Histone Deacetylase 8 Degraders with Potent Anticancer Activity. J Med Chem. 2023;66(2):1421-1435. PMID: 36516047. View Source
- [2] Balasubramanian S, et al. PCI-34051: A Potent and Selective HDAC8 Inhibitor. IUPHAR/BPS Guide to Pharmacology. Accessed 2026. View Source
